molecular formula C10H11ClO2 B072465 Ethyl 2-chloromethylbenzoate CAS No. 1531-78-8

Ethyl 2-chloromethylbenzoate

Cat. No.: B072465
CAS No.: 1531-78-8
M. Wt: 198.64 g/mol
InChI Key: QQOVRPBUAUNBAV-UHFFFAOYSA-N
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Description

Ethyl 2-chloromethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a colorless liquid that is soluble in most organic solvents such as ethanol and acetone. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and fragrances .

Scientific Research Applications

Ethyl 2-chloromethylbenzoate has a wide range of applications in scientific research:

Safety and Hazards

Safety data for Ethyl 2-chloromethylbenzoate indicates that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It should be stored in suitable and closed containers for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloromethylbenzoate is typically synthesized through the reaction of ethyl benzoate with methyl chloride under acid-catalyzed conditions. The reaction involves the chloromethylation of the benzoate group, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloromethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloromethyl group can be substituted by other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-chloromethylbenzoate involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The ester group can also participate in hydrolysis and reduction reactions, further expanding its utility in chemical synthesis .

Comparison with Similar Compounds

Ethyl 2-chloromethylbenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective substitution and oxidation reactions. This makes it a versatile intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

ethyl 2-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVRPBUAUNBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513436
Record name Ethyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-78-8
Record name Benzoic acid, 2-(chloromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1531-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a double-neck 500 ml flask equipped with cooler, thermometer and dropping funnel was added 180 g of o-(chloromethyl)benzoic acid chloride, and then 60 ml of ethanol was further added dropwise, while maintaining the internal temperature of reactor at 40˜50° C. After all amounts of methanol were infused, the reacting mixture was stirred for 10 hours, while maintaining the internal temperature of a reactor at 40˜50° C. After a distiller was equipped immediately, the residue was subjected to fractional distillation under reduced pressure to afford 179 g of desired compound (yield 90%) as oil.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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